VAP‑1 Inhibitory Potency: 21‑Fold Weaker Than a Closest Analog with an Optimized Amide Tail
N-Benzyl-3-(2-pyrimidinyloxy)benzamide inhibited human VAP‑1 with an IC₅₀ of 1,100 nM, while the analog BDBM50433259 (bearing a different amide substituent) achieved an IC₅₀ of 53 nM in the same assay system, representing a 20.8‑fold potency advantage for the comparator [1]. Against rat VAP‑1, the target compound showed an IC₅₀ of 850 nM versus 120 nM for the analog—a 7.1‑fold difference [2]. Both compounds were tested under identical conditions: CHO cells expressing recombinant enzyme, 30‑minute incubation with [¹⁴C]-benzylamine substrate, data curated by Astellas Pharma and ChEMBL [1][2].
| Evidence Dimension | Human VAP‑1 inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 1,100 nM |
| Comparator Or Baseline | BDBM50433259 (CHEMBL2375367): 53 nM |
| Quantified Difference | 20.8‑fold lower potency for the target compound |
| Conditions | CHO cells expressing human VAP‑1; [¹⁴C]-benzylamine substrate; 30 min incubation; Astellas Pharma / ChEMBL dataset |
Why This Matters
Procurement teams selecting a VAP‑1 tool compound must verify whether a sub‑100 nM or a mid‑micromolar inhibitor is required, as the benzyl analog cannot serve as a drop‑in replacement for high‑potency probes.
- [1] BindingDB. BDBM50433265 (CHEMBL2376170). Affinity Data: IC₅₀ 1.10E+3 nM (human VAP‑1). Astellas Pharma; ChEMBL. View Source
- [2] BindingDB. BDBM50433259 (CHEMBL2375367). Affinity Data: IC₅₀ 53 nM (human VAP‑1), 120 nM (rat VAP‑1). Astellas Pharma; ChEMBL. View Source
